
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure This compound is characterized by the presence of two methyl groups and a methylsulfanyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the thiomethylation reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with formaldehyde and thiols in an aqueous medium under different conditions such as room temperature, 80°C, ultrasonication, or microwave irradiation . This method allows for the selective synthesis of acyclic sulfanyl derivatives of ampyrone.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water as a solvent in reaction media has opened new, sustainable routes for organic synthesis, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole include other pyrazole derivatives such as:
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives
- 1,3,4-Thiadiazole derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts specific chemical properties and biological activities
Propiedades
Número CAS |
62652-34-0 |
|---|---|
Fórmula molecular |
C6H10N2S |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
1,5-dimethyl-3-methylsulfanylpyrazole |
InChI |
InChI=1S/C6H10N2S/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3 |
Clave InChI |
REWYUKCABVOPSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
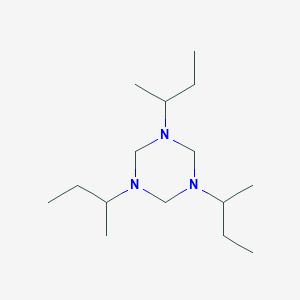
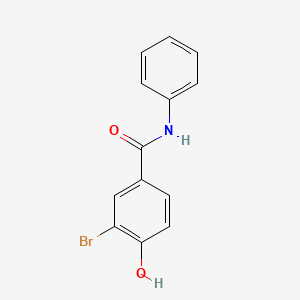
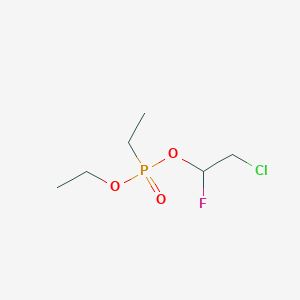
![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
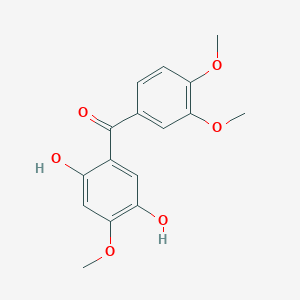
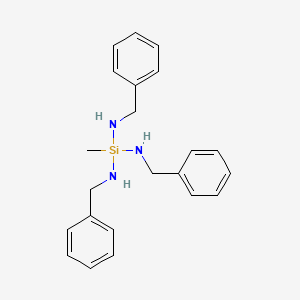

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)

